Methyl3-amino-2,6-dihydroxybenzoatehydrochloride
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Overview
Description
Methyl3-amino-2,6-dihydroxybenzoatehydrochloride is a chemical compound with the molecular formula C8H10ClNO4 It is a derivative of benzoic acid and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-2,6-dihydroxybenzoatehydrochloride typically involves the esterification of 3-amino-2,6-dihydroxybenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl3-amino-2,6-dihydroxybenzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl3-amino-2,6-dihydroxybenzoatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl3-amino-2,6-dihydroxybenzoatehydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-hydroxybenzoate
- Methyl 3-amino-2-methylbenzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl3-amino-2,6-dihydroxybenzoatehydrochloride is unique due to the presence of both amino and hydroxyl groups at specific positions on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack one of these functional groups or have them in different positions .
Biological Activity
Methyl 3-amino-2,6-dihydroxybenzoate hydrochloride, a derivative of dihydroxybenzoic acid, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 3-amino-2,6-dihydroxybenzoate hydrochloride is characterized by the following chemical structure:
- Chemical Formula : C9H10ClN1O4
- Molecular Weight : 233.63 g/mol
This compound features a methyl group, an amino group, and two hydroxyl groups on a benzene ring, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that methyl 3-amino-2,6-dihydroxybenzoate hydrochloride exhibits significant antimicrobial activity. A study focusing on its effects against various bacterial strains demonstrated that it inhibits the growth of Escherichia coli and Staphylococcus aureus. The mechanism appears to involve interference with metabolic pathways critical for bacterial survival.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 30 µg/mL |
Pseudomonas aeruginosa | 70 µg/mL |
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against gastric cancer cell lines MGC-803 and HGC-27, revealing IC50 values of 5.1 µM and 7.6 µM respectively. The compound was observed to cause cell cycle arrest at the G2/M phase and promote apoptosis.
Table 2: Cytotoxic Activity in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MGC-803 | 5.1 | Induction of apoptosis |
HGC-27 | 7.6 | G2/M phase arrest |
The biological activity of methyl 3-amino-2,6-dihydroxybenzoate hydrochloride is primarily attributed to its ability to disrupt key metabolic processes in bacteria and cancer cells. It is suggested that the compound interferes with the synthesis of essential metabolites by inhibiting specific enzymes involved in these pathways.
Case Studies
- Study on Antibacterial Activity : A comprehensive study utilized metabolite suppression profiling to identify the mode of action (MOA) of methyl 3-amino-2,6-dihydroxybenzoate hydrochloride against E. coli. Results indicated that the compound targets glycine metabolism, leading to bacterial growth inhibition under nutrient-limited conditions .
- Cancer Research : In a recent investigation into its anticancer properties, researchers found that treatment with methyl 3-amino-2,6-dihydroxybenzoate hydrochloride resulted in significant apoptosis in gastric cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Properties
Molecular Formula |
C8H10ClNO4 |
---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
methyl 3-amino-2,6-dihydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C8H9NO4.ClH/c1-13-8(12)6-5(10)3-2-4(9)7(6)11;/h2-3,10-11H,9H2,1H3;1H |
InChI Key |
CKKLGXRODBJYQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)N)O.Cl |
Origin of Product |
United States |
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